N1-Ethyl vs. N1-Methyl: Lipophilicity and CNS Permeability
Replacement of the N1‑ethyl group by N1‑methyl (4‑amino‑1‑methyl‑5‑(pyridin‑3‑yl)pyrrolidin‑2‑one; CAS 1310101‑60‑0) reduces molecular weight from 205.26 to 191.23 g/mol but also removes one methylene unit of hydrophobic surface. In a cross‑study comparable analysis using PubChem‑computed XLogP3‑AA, the N1‑ethyl compound shows a calculated LogP of −0.6, whereas N1‑methyl and N1‑unsubstituted analogs in the same class trend 0.2–0.4 log units more polar [1]. This small change can shift predicted blood‑brain barrier permeability (CNS MPO score) for CNS‑targeted programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3‑AA: −0.6; MW: 205.26 g/mol |
| Comparator Or Baseline | 4‑Amino‑1‑methyl‑5‑(pyridin‑3‑yl)pyrrolidin‑2‑one: MW 191.23 g/mol; XLogP3‑AA estimated −0.8 to −1.0 (class trend) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP ≈ +0.2 to +0.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); molecular formulas C₁₁H₁₅N₃O vs. C₁₀H₁₃N₃O. |
Why This Matters
An increment of ∼0.2–0.4 log units in LogP, while retaining low HBD (1), can be meaningful for fine‑tuning passive permeability in CNS drug discovery campaigns.
- [1] PubChem, Computed Properties: 4‑Amino‑1‑ethyl‑5‑(pyridin‑3‑yl)pyrrolidin‑2‑one (CID 64072581); 4‑Amino‑1‑methyl‑5‑(pyridin‑3‑yl)pyrrolidin‑2‑one (CID 53458061). View Source
- [2] Wager, T.T., et al. (2010) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery', ACS Chemical Neuroscience, 1(6), pp. 435–449. View Source
